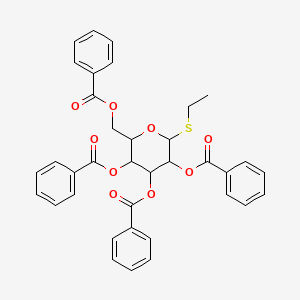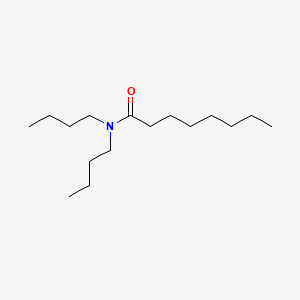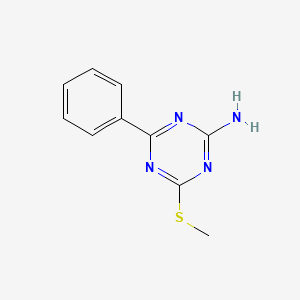![molecular formula C19H20N2O B12111102 2(1H)-Quinolinone, 1-methyl-3-[[(2-phenylethyl)amino]methyl]- CAS No. 893760-90-2](/img/structure/B12111102.png)
2(1H)-Quinolinone, 1-methyl-3-[[(2-phenylethyl)amino]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Quinolinone, 1-methyl-3-[[(2-phenylethyl)amino]methyl]- is a complex organic compound that belongs to the quinolinone family Quinolinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 1-methyl-3-[[(2-phenylethyl)amino]methyl]- typically involves multi-step organic reactions. One common method includes the initial formation of the quinolinone core through cyclization reactions. This is followed by the introduction of the methyl group at the 1-position using methylating agents such as methyl iodide under basic conditions. The phenylethylamino group is then introduced at the 3-position through nucleophilic substitution reactions, often using phenylethylamine and appropriate catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Quinolinone, 1-methyl-3-[[(2-phenylethyl)amino]methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinolinone derivatives with additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the quinolinone core to its corresponding hydroquinoline form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the quinolinone ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products Formed
The major products formed from these reactions include various quinolinone derivatives with altered functional groups, which can be further utilized in medicinal chemistry and other applications.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2(1H)-Quinolinone, 1-methyl-3-[[(2-phenylethyl)amino]methyl]- involves its interaction with specific molecular targets within cells. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with a nitrogen atom in the ring, known for its antimalarial properties.
Quinolinone: The parent compound without the methyl and phenylethylamino groups, used in various chemical syntheses.
Indole: Another heterocyclic compound with a similar structure, widely studied for its biological activities.
Uniqueness
2(1H)-Quinolinone, 1-methyl-3-[[(2-phenylethyl)amino]methyl]- stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylethylamino group enhances its potential interactions with biological targets, making it a valuable compound for further research and development.
Properties
CAS No. |
893760-90-2 |
|---|---|
Molecular Formula |
C19H20N2O |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
1-methyl-3-[(2-phenylethylamino)methyl]quinolin-2-one |
InChI |
InChI=1S/C19H20N2O/c1-21-18-10-6-5-9-16(18)13-17(19(21)22)14-20-12-11-15-7-3-2-4-8-15/h2-10,13,20H,11-12,14H2,1H3 |
InChI Key |
IKJANPAVWAPHKC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C(C1=O)CNCCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Propenoic acid, 3-[2-(bromomethyl)phenyl]-, ethyl ester, (E)-](/img/structure/B12111048.png)
![Hexahydro-2H-furo[2,3-c]pyrrole hydrochloride](/img/structure/B12111053.png)


![1-[(4-Propoxyphenyl)methyl]piperazine](/img/structure/B12111081.png)
![4,5,9-Trihydroxy-4-(2-hydroxybutan-2-yl)-8-methyl-9-propan-2-yl-2,7,11-trioxa-16-azatricyclo[11.5.1.016,19]nonadec-13-ene-3,6,10-trione](/img/structure/B12111082.png)
![Potassium;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate](/img/structure/B12111086.png)
![Acetamide, N-[[(tetrahydro-1,1-dioxido-3-thienyl)amino]carbonyl]-(9CI)](/img/structure/B12111089.png)
![2-{[(2,6-Dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B12111091.png)


